molecular formula C17H15ClN2O5S B2399773 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide CAS No. 2034546-81-9

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide

Cat. No.: B2399773
CAS No.: 2034546-81-9
M. Wt: 394.83
InChI Key: UPVVXNISMVDKHM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide is a sophisticated synthetic compound provided for research use to investigate novel therapeutic mechanisms. Its core structure, which integrates a benzenesulfonamide pharmacophore with a 2,4-dioxooxazolidine ring, positions it as a candidate for probing enzyme inhibition and cancer biology. The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to confer potent biological activity by targeting key enzymes and pathways . Researchers can utilize this compound to explore the inhibition of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for cancers dependent on aerobic metabolism . Furthermore, the structural features of this compound suggest potential for development as a targeted prodrug. Analogous sulfonamide-based prodrugs have been designed to be activated by specific cytochrome P450 enzymes, such as CYP1A1, which is overexpressed in certain breast cancers, enabling selective cytotoxicity against tumor cells while sparing healthy tissue . This reagent offers significant value for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies, particularly in the discovery of novel antimitotic and anticancer agents .

Properties

IUPAC Name

2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5S/c18-13-8-4-5-9-15(13)26(23,24)19-14(12-6-2-1-3-7-12)10-20-16(21)11-25-17(20)22/h1-9,14,19H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVVXNISMVDKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with phosgene or a similar reagent under controlled conditions.

    Attachment of the phenylethyl group: This step involves the alkylation of the oxazolidinone intermediate with a phenylethyl halide in the presence of a base.

    Introduction of the sulfonamide group: The final step involves the reaction of the intermediate with chlorobenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorobenzene ring can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The oxazolidinone moiety can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the oxazolidinone ring.

Scientific Research Applications

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with bacterial folic acid synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its sulfonamide core and oxazolidinone side chain. Below is a detailed comparison with structurally or functionally related compounds (Table 1), followed by key findings.

Table 1: Structural and Functional Comparison

Compound Name Structure Target/Use Key Features
Target Compound : 2-Chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide 2-Chlorobenzenesulfonamide + phenethyl-oxazolidinone Hypothesized enzyme inhibitor (e.g., antimicrobial) Unique oxazolidinone group; sulfonamide backbone enhances hydrogen bonding potential.
ZVT : 2-Chloro-N-[1-(5-{[2-(4-Fluorophenoxy)ethyl] sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl) ethyl]benzamide 2-Chlorobenzamide + triazole-fluorophenoxyethyl sulfanyl MtPanK inhibitor (anti-tuberculosis) Triazole and fluorophenoxy groups enhance hydrophobic interactions; lacks sulfonamide.
Chlorsulfuron : 2-Chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide 2-Chlorobenzenesulfonamide + triazine-carbamoyl Herbicide (acetolactate synthase inhibitor) Triazine ring improves herbicidal activity; sulfonamide critical for binding.
S-Metolachlor : 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide Chloroacetamide + aryl-methoxyalkyl Herbicide (very-long-chain fatty acid inhibitor) Acetamide backbone with bulky substituents enhances soil mobility and herbicidal activity.

Key Structural and Functional Insights

Sulfonamide vs.

Oxazolidinone vs. Heterocyclic Moieties: The oxazolidinone ring may confer rigidity and mimic peptide bonds, enhancing binding to bacterial targets (e.g., ribosomes or enzymes like DprE1). In contrast, ZVT’s triazole and chlorsulfuron’s triazine rings optimize π-π stacking and hydrophobic interactions .

Chlorine Substitution :

  • The 2-chloro group on the benzene ring is conserved across all compounds, suggesting its role in electronic modulation and steric hindrance to resist metabolic degradation .

Biological Activity: ZVT: Inhibits MtPanK (tuberculosis target) with IC₅₀ values in the micromolar range. The fluorophenoxy group enhances membrane permeability . Chlorsulfuron: Herbicidal activity at nanomolar concentrations due to triazine-mediated disruption of plant amino acid synthesis . Target Compound: Hypothesized to combine sulfonamide’s enzyme inhibition with oxazolidinone’s antimicrobial properties, though empirical data are needed.

Biological Activity

The compound 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide has garnered attention in recent years due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to a phenylethyl moiety and an oxazolidinone derivative, which contributes to its biological activity. The molecular formula is C18H19ClN2O4SC_{18}H_{19}ClN_2O_4S, and its structure can be summarized as follows:

Component Description
Sulfonamide Group Enhances solubility and biological activity
Oxazolidinone Core Implicated in antibacterial properties
Chloro Substituent May influence pharmacokinetics and receptor binding

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on oxazolidinone derivatives demonstrated their effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism involves inhibition of protein synthesis by binding to the ribosomal subunit .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition could lead to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Neuroprotective Potential

The structural features of this compound suggest potential interactions with neurological targets. Research indicates that similar compounds may promote neuronal growth and regeneration, making them candidates for treating neurodegenerative diseases.

Case Study 1: Inhibition of Cancer Cell Growth

A study focusing on the structure-activity relationship (SAR) of related benzene-sulfonamides revealed that certain derivatives significantly inhibited the growth of pancreatic cancer cells with low IC50 values (e.g., 0.58 µM for related compounds). These findings suggest that modifications to the sulfonamide structure can enhance anticancer activity .

Case Study 2: Metabolic Stability

Research on metabolic stability highlighted the importance of substituents in the oxazolidinone core. Modifications led to improved half-lives in liver microsomes, indicating better stability and potentially enhanced therapeutic efficacy. For instance, a compound with an oxetane structure showed a half-life of 27.1 minutes in mouse liver microsomes while maintaining potency against cancer cell lines .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of conditions such as temperature, solvent polarity, and reaction time. For example, coupling the sulfonamide group to the oxazolidinone scaffold may require anhydrous conditions and catalysts like carbodiimides (e.g., EDC) to activate carboxylic acids. Purification often employs column chromatography or recrystallization with solvents like DMF or pyridine to isolate high-purity product . Reaction optimization can be guided by kinetic studies using HPLC or TLC to monitor intermediates .

Q. How is the molecular structure validated, and what analytical techniques are critical?

Structural validation relies on spectroscopic methods:

  • NMR : 1^1H and 13^13C NMR confirm substituent connectivity and stereochemistry, particularly for the oxazolidinone and phenyl groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves bond lengths, dihedral angles, and intramolecular interactions (e.g., C–H⋯O hydrogen bonds in sulfonamide derivatives) using software like SHELX .

Q. What preliminary biological assays are recommended for activity screening?

Initial screening often includes:

  • Enzyme Inhibition Assays : Test interactions with targets like cyclooxygenases or proteases using fluorometric/colorimetric substrates.
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.
  • Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

Discrepancies between theoretical and experimental reaction outcomes (e.g., unexpected by-products) can be resolved by analyzing crystal structures. For example, intramolecular hydrogen bonds in the oxazolidinone ring (S–N distances ~1.73–1.74 Å) may sterically hinder nucleophilic attacks, favoring alternative pathways . SHELXL refinement can model disorder or thermal motion to identify competing intermediates .

Q. What advanced strategies optimize structure-activity relationships (SAR) for this compound?

  • Bioisosteric Replacement : Substitute the 2-chlorophenyl group with fluorinated or heteroaromatic moieties to enhance target affinity.
  • Molecular Dynamics (MD) Simulations : Predict binding poses with proteins (e.g., NLRP3 inflammasome) using force fields like AMBER.
  • Metabolic Stability Studies : Use liver microsomes to assess oxidative degradation of the sulfonamide group .

Q. How do solvent effects and pH influence reaction kinetics in derivative synthesis?

Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions, while acidic pH (<4) protonates the oxazolidinone carbonyl, reducing electrophilicity. Reaction progress can be quantified via Arrhenius plots using in situ IR spectroscopy .

Q. What methods address low yields in multi-step syntheses?

  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps (e.g., sulfonylation).
  • Protecting Groups : Temporarily shield reactive sites (e.g., amine groups) using tert-butoxycarbonyl (Boc) to prevent side reactions .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational and experimental binding affinities?

  • Docking vs. Crystallography : If docking predicts strong binding but assays show weak activity, refine the protein model using cryo-EM or co-crystallography.
  • Solvent-Accessible Surface Area (SASA) : Adjust MD simulations to account for solvent molecules that may block binding pockets .

Q. Why might biological activity vary across structurally similar derivatives?

Subtle changes (e.g., chlorine position on the benzene ring) alter electronic effects (Hammett σ values) and steric bulk, impacting target interactions. For example, para-substituted derivatives may exhibit higher logP and membrane permeability than ortho-analogues .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValue (Å/°)Source
S–N bond (sulfonamide)1.7347
Dihedral angle (phenyl)35.85°
Intramolecular H-bondC–H⋯O (2.42 Å)

Q. Table 2: Common Synthetic Challenges & Solutions

IssueSolutionReference
Low coupling efficiencyUse HOBt/DMAP as coupling agents
By-product formationGradient column chromatography

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